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Compound of Interest

Compound Name: 5'-UMPS

Cat. No.: B15569182 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on avoiding RNase degradation during in vitro

transcription (IVT), with a specific focus on the use of 5'-Uridine-5'-O-monophosphorothioate

(5'-UMPS) modified transcripts.

Frequently Asked Questions (FAQs)
Q1: What is RNase contamination and why is it a significant problem in in vitro transcription?

A1: Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA.

Contamination with RNases during in vitro transcription is a major concern because these

enzymes can rapidly degrade the newly synthesized RNA transcripts, leading to low yields,

truncated products, or complete failure of the experiment. RNases are ubiquitous in the

laboratory environment, found on skin, in dust, and on non-sterile labware, making stringent

RNase-free techniques essential for successful RNA work.

Q2: What is 5'-UMPS and how does its incorporation protect RNA from degradation?

A2: 5'-UMPS refers to the incorporation of uridine monophosphate with a phosphorothioate

(PS) linkage into the RNA backbone. This is achieved by using Uridine 5'-O-(α-

Thio)triphosphate (UTPαS) during in vitro transcription. In a standard phosphodiester bond, a

non-bridging oxygen atom is present, which is a target for RNase cleavage. In a

phosphorothioate bond, this oxygen is replaced by a sulfur atom. This modification makes the
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phosphodiester backbone resistant to the catalytic activity of most common RNases, thereby

protecting the integrity of the RNA transcript.

Q3: What are the primary sources of RNase contamination in a laboratory setting?

A3: Common sources of RNase contamination include:

Human contact: Skin is a major source of RNases. Always wear gloves and change them

frequently.

Laboratory equipment: Pipettes, pipette tips, and microcentrifuge tubes can be

contaminated. Use certified RNase-free consumables.

Reagents and solutions: Buffers and water can be contaminated if not prepared and stored

under RNase-free conditions.

Dust and aerosols: Airborne particles can carry RNases.

Cross-contamination: Introduction of RNases from other experimental samples or reagents.

Q4: How does the incorporation of 5'-UMPS affect the downstream applications of the

transcribed RNA?

A4: The impact of phosphorothioate modifications on downstream applications can vary.

Increased Stability: The primary benefit is significantly increased stability of the RNA in the

presence of nucleases, which is advantageous for applications in cell-based assays or

therapeutic development.

Translation Efficiency: Phosphorothioate modification in the 5' untranslated region (5' UTR)

of an mRNA has been shown to enhance translation initiation and overall protein yield.[1][2]

[3][4]

Structural and Functional Integrity: While phosphorothioate modifications generally do not

significantly alter the overall structure and function of RNA, it is advisable to empirically test

the performance of modified RNA in specific applications.[5]

Q5: Can T7 RNA Polymerase efficiently incorporate UTPαS?
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A5: Yes, T7 RNA polymerase can utilize UTPαS as a substrate to synthesize phosphorothioate-

modified RNA.[1] However, the efficiency of incorporation and the overall yield of the

transcription reaction may be slightly lower compared to using only unmodified NTPs.[1] It is

important to note that T7 RNA polymerase stereoselectively uses the Sp diastereomer of

NTPαS.[6][7]
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Problem Potential Cause Recommended Solution

Low or No RNA Yield
RNase contamination

degrading the transcript.

- Strictly adhere to RNase-free

techniques. - Incorporate 5'-

UMPS by using UTPαS in the

IVT reaction. - Add a

commercial RNase inhibitor to

the reaction.

Poor quality or incorrect

concentration of DNA

template.

- Ensure the DNA template is

high-purity and accurately

quantified. - Verify the integrity

of the template on an agarose

gel.

Suboptimal concentration of

UTPαS or other NTPs.

- Optimize the ratio of UTPαS

to UTP. A complete

replacement may lower yield.

Start with a partial substitution.

- Ensure the final

concentration of each NTP is

adequate (typically 0.5 mM to

4 mM each).[6][8]

Inactive T7 RNA Polymerase.

- Use a fresh aliquot of

enzyme. - Perform a positive

control reaction with a known

template and unmodified

NTPs.

Smear on Agarose Gel
RNase degradation of the RNA

transcript.

- Implement stricter RNase-

free practices. - Utilize 5'-

UMPS modification for

enhanced stability.

Premature termination of

transcription.

- Optimize the reaction

temperature; sometimes

lowering the temperature can

help. - Ensure NTP

concentrations are not limiting.
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Incorrect Transcript Size
Incomplete linearization of the

plasmid DNA template.

- Confirm complete

linearization of the plasmid by

agarose gel electrophoresis

before setting up the IVT

reaction.

Template-independent addition

of nucleotides by T7 RNA

polymerase.

- This can sometimes be

addressed by optimizing the

MgCl2 concentration or the

incubation time.

Data Presentation
Table 1: Nuclease Resistance of Phosphorothioate-Modified RNA

RNA Type Modification
Incubation Time
with RNase A

% Intact RNA
Remaining

Standard RNA None 15 minutes < 10%

Standard RNA None 30 minutes ~0%

PS-Modified RNA
5'-UMPS (partial

substitution)
15 minutes > 90%

PS-Modified RNA
5'-UMPS (partial

substitution)
30 minutes > 85%

Note: The data presented is a representative summary based on the known properties of

phosphorothioate-modified RNA and may vary depending on the specific experimental

conditions.

Experimental Protocols
Protocol: In Vitro Transcription with UTPαS for RNase Resistance

This protocol provides a general guideline for synthesizing phosphorothioate-modified RNA

using T7 RNA polymerase. Optimization may be required for specific templates and
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applications.

1. Preparation of RNase-Free Workspace and Reagents:

Clean the bench space, pipettes, and equipment with an RNase decontamination solution.

Use certified RNase-free pipette tips, microcentrifuge tubes, and water.

Prepare all buffers with RNase-free water and autoclave if possible.

2. DNA Template Preparation:

Linearize the plasmid DNA template containing a T7 promoter upstream of the sequence of

interest using a restriction enzyme that generates blunt or 5' overhangs.

Purify the linearized template using a column-based purification kit or phenol-chloroform

extraction followed by ethanol precipitation.

Resuspend the purified DNA template in RNase-free water and determine its concentration

and purity (A260/A280 ratio should be ~1.8).

3. In Vitro Transcription Reaction Setup:

Assemble the following reaction components at room temperature in a nuclease-free

microcentrifuge tube. Add the T7 RNA Polymerase mix last.
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Component Volume (for 20 µL reaction) Final Concentration

RNase-Free Water to 20 µL -

5x Transcription Buffer 4 µL 1x

100 mM DTT 2 µL 10 mM

ATP, CTP, GTP (10 mM each) 2 µL of each 1 mM each

UTP (10 mM) 1 µL 0.5 mM

UTPαS (10 mM) 1 µL 0.5 mM

RNase Inhibitor (40 U/µL) 1 µL 2 U/µL

Linearized DNA Template (1

µg/µL)
1 µL 50 ng/µL

T7 RNA Polymerase Mix 2 µL -

Note: The ratio of UTP to UTPαS can be varied. A 1:1 ratio is a good starting point. For full

modification, replace UTP entirely with UTPαS, but be aware that this may reduce the overall

yield.

4. Incubation:

Mix the components gently by flicking the tube and briefly centrifuge to collect the contents at

the bottom.

Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily

increase the yield of full-length transcript.

5. DNase Treatment:

To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

Incubate at 37°C for 15-30 minutes.

6. Purification of Phosphorothioate-Modified RNA:
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Purify the RNA using a column-based RNA cleanup kit or by lithium chloride precipitation.[9]

For column purification, follow the manufacturer's protocol. For LiCl precipitation:

Add a final concentration of 2.5 M LiCl.

Incubate at -20°C for at least 30 minutes.

Centrifuge at high speed to pellet the RNA.

Wash the pellet with 70% ethanol and air-dry before resuspending in RNase-free water.

7. RNA Quality and Quantity Assessment:

Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280

ratio should be ~2.0).

Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose

or polyacrylamide gel.
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Experimental Workflow for In Vitro Transcription with 5'-UMPS
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Caption: Workflow for 5'-UMPS modified RNA synthesis.
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Mechanism of RNase Resistance by Phosphorothioate Modification

Standard Phosphodiester Bond Phosphorothioate Bond
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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